5,6-Dimethylpyridin-3-amine
Overview
Description
- 5,6-Dimethylpyridin-3-amine is a chemical compound with the molecular formula C₇H₁₀N₂ .
- It belongs to the class of pyridine derivatives .
- The compound may have applications in various fields such as pharmaceuticals, agrochemicals, or materials science.
Synthesis Analysis
- The synthesis of 5,6-Dimethylpyridin-3-amine can be achieved through various methods, including Suzuki cross-coupling reactions or direct alkylation .
- For example, it can be prepared from 2-chloro-5,6-dimethyl-3-nitropyridine via hydrogenation or other reduction methods.
Molecular Structure Analysis
- The compound has a pyridine ring with methyl groups at positions 5 and 6.
- The amine group is attached to the 3-position of the pyridine ring.
Chemical Reactions Analysis
- 5,6-Dimethylpyridin-3-amine can participate in various reactions, including nucleophilic substitutions , alkylations , and oxidations .
- Its reactivity depends on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Melting point , boiling point , solubility , and stability are important properties to consider.
- Experimental data can provide insights into its behavior under different conditions.
Scientific Research Applications
Complexes with Lanthanide Iodides
Research has explored the formation of complexes between 2,6-dimethylpyridine 1-oxide and lanthanide iodides, hinting at potential applications in coordination chemistry and materials science. These complexes were studied through chemical analysis, infrared, and conductance studies, providing insights into their dimeric or polymeric structures involving bridging amine oxide groups (Ramakrishnan & Soundararajan, 1977).
Catalysis in Organic Synthesis
A study demonstrated the use of 1,3,2-diazaalumina-[3]ferrocenophanes with alkyn-1-yl substituents at aluminum, where reactions with terminal alkynes were catalyzed, leading to the formation of products with Al-C≡C-R functions. This showcases the role of similar amines in catalyzing significant reactions in organic synthesis, contributing to advancements in medicinal chemistry and materials science (Wrackmeyer, Klimkina, & Milius, 2007).
Polymerization Processes
2,6-Dimethylpyridine has been used in living cationic polymerization of vinyl monomers, illustrating its utility in polymer science. This compound plays a role in stabilizing growing carbocations in polymer chains, impacting the properties of the resulting polymers and offering insights into the design of new polymeric materials (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Multicomponent Synthesis of Pyridine Derivatives
A study highlighted the synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid. This indicates the role of dimethylpyridine derivatives in facilitating complex organic synthesis, particularly in the pharmaceutical industry (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Domino Reactions for Pyrazolo[3,4-b]pyridines Synthesis
Research on l-Proline-catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines underscores the importance of similar amines in complex organic reactions. These reactions are vital for creating compounds with potential applications in drug discovery and development (Gunasekaran, Prasanna, & Perumal, 2014).
Safety And Hazards
- 5,6-Dimethylpyridin-3-amine may cause skin and eye irritation .
- Proper handling, storage, and disposal procedures are essential to minimize risks.
Future Directions
- Research on this compound could focus on:
- Optimizing synthesis methods for higher yields and efficiency.
- Exploring its applications in various fields.
- Investigating its biological activity or potential as a building block for new materials.
Remember that further analysis would require access to relevant scientific papers and detailed experimental data. If you need more specific information, please consult additional sources or experts in the field. 🌟
properties
IUPAC Name |
5,6-dimethylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIPZEZSEOZNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439502 | |
Record name | 5,6-Dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpyridin-3-amine | |
CAS RN |
66093-07-0 | |
Record name | 5,6-Dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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